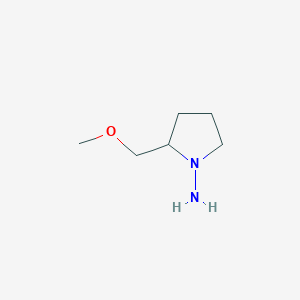

![molecular formula C28H32BrP B141046 Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide CAS No. 56013-01-5](/img/structure/B141046.png)

Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

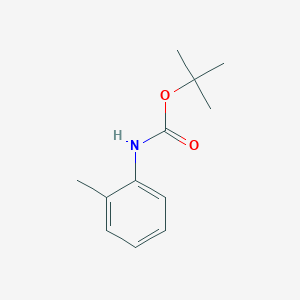

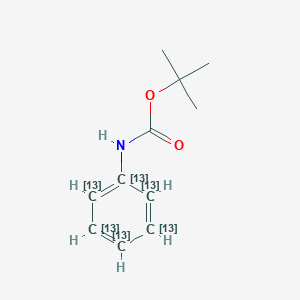

Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide, also known as this compound, is a useful research compound. Its molecular formula is C28H32BrP and its molecular weight is 479.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Analysis

Tripodal Phosphane Ligand Synthesis : The introduction of methyl groups into the cyclohexane ring has led to the development of new tripodal phosphane ligands. These compounds exhibit interesting complexation behaviors and structural properties, as demonstrated through X-ray analysis and variable-temperature NMR spectroscopy, highlighting their potential in organometallic chemistry and catalysis (Mayer, Fawzi, & Steimann, 1993).

Electrophilic and Nucleophilic Reactions : Research on α,β-unsaturated diphenylphosphoryl compounds, including the synthesis of diphenyl(prop-1-en-1-yl)phosphine oxide and cyclohex-1-en-1-yl(diphenyl)phosphine oxide, reveals the compound's versatility in undergoing both electrophilic and nucleophilic addition reactions. These studies provide valuable insights into the reactivity and potential applications of these phosphorus-containing compounds in organic synthesis (Ovakimyan et al., 2020).

Wittig Reaction and Porphyrin Synthesis : The compound has been utilized in an improved synthetic protocol for tetraphenylporphyrinylmethyltriphenylphosphonium salts. These salts have shown high yields in model Wittig reactions, suggesting their utility in the synthesis of complex organic molecules, including porphyrins, which are of interest in photodynamic therapy and material science (Berezovskiĭ, Ishkov, & Vodzinskii, 2017).

Material Science and Catalysis

Ionic Liquid Catalysts : The compound has been explored as an ionic liquid catalyst, demonstrating its effectiveness in the synthesis of diverse organic molecules. This application underscores the potential of phosphonium bromides in catalysis, offering a green and sustainable alternative to traditional catalysts and reaction media (Karami, Momeni, & Albadi, 2019).

Deep Eutectic Solvents (DES) : Studies on glycerol-based DESs incorporating different phosphonium and ammonium salts, including methyl triphenyl phosphonium bromide, highlight their physical properties and potential industrial applications. These findings suggest that such DESs could be tailored for specific uses in solvent systems, extraction processes, and chemical synthesis, offering environmentally friendly alternatives to traditional solvents (Alomar et al., 2013).

Environmental Applications

- SO2 Absorption in Flue Gas : Novel phosphonium-based DESs with different substituents have been developed for the absorption of low-concentration SO2 from flue gas. These studies demonstrate the potential of such DESs in environmental remediation, particularly in the capture and removal of sulfur dioxide from industrial emissions, contributing to cleaner air and reduced environmental pollution (Zhao et al., 2021).

特性

IUPAC Name |

triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCRIYBFEOAUEZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32BrP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449446 |

Source

|

| Record name | AGN-PC-0NDDF9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56013-01-5 |

Source

|

| Record name | AGN-PC-0NDDF9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

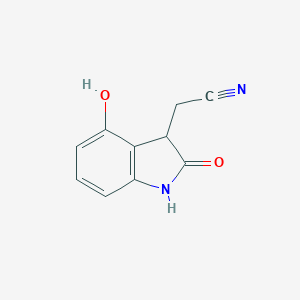

![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)